![molecular formula C16H20N4O B6456839 (2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol CAS No. 2549026-25-5](/img/structure/B6456839.png)
(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Overview
Description
The compound “(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol” is a complex organic molecule that contains a pyrido[3,4-d]pyrimidine core . This core is a fused pyrimidine structure that is often found in kinase inhibitor scaffolds . The compound also contains an octahydrocyclopenta[c]pyrrol group and a methanol group .
Synthesis Analysis
The synthesis of pyrido[3,4-d]pyrimidine derivatives has been reported in the literature . A general synthetic route involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another synthetic protocol involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is a fused pyrimidine structure . This core is often found in kinase inhibitor scaffolds . The compound also contains an octahydrocyclopenta[c]pyrrol group and a methanol group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Therapeutic Potential
This compound is a derivative of pyrido[3,4-d]pyrimidines, which have shown significant therapeutic interest . These derivatives have been used in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Anticancer Agents
Pyrido[2,3-d]pyrimidines, a related class of compounds, have been studied extensively as potential anticancer agents . They have shown activity against various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Inhibition of Collagen Synthesis
The compound has potential applications in the treatment of fibrotic diseases. It has been shown to inhibit collagen synthesis in various models of fibrosis .
JAK1 Inhibitor
The structural design of this compound is based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . It has shown potential as a JAK1 inhibitor, with an IC50 value of 8.5 nM against JAK1 .
Future Directions
The pyrido[3,4-d]pyrimidine core found in this compound is a promising scaffold for the development of kinase inhibitors . Future research could focus on further optimizing the structure of this compound to improve its potency and selectivity for specific kinases . Additionally, more studies are needed to fully understand the compound’s mechanism of action and to assess its safety and efficacy in preclinical and clinical trials .
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, leading to downstream effects .
Pharmacokinetics
Irreversible kinase inhibitors, which include similar compounds, have shown improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
properties
IUPAC Name |
[2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-18-14-7-17-6-4-13(14)15(19-11)20-8-12-3-2-5-16(12,9-20)10-21/h4,6-7,12,21H,2-3,5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWUQHXQGRUENR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3CC4CCCC4(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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